3-(Azetidin-1-YL)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(azetidin-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-8(7-9-4-1)10-5-2-6-10/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJSNSJKBMNVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1290136-92-3 | |
| Record name | 3-(azetidin-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemoenzymatic Approaches for 3 Azetidin 1 Yl Piperidine and Its Derivatives
Direct Synthesis of the 3-(Azetidin-1-YL)piperidine Core
The most straightforward approaches to the this compound scaffold involve the direct formation of the bond between the azetidine (B1206935) and piperidine (B6355638) rings or the cyclization of a precursor that already contains one of the heterocyclic units.
Formation via Aza-Michael Addition of Piperidine to Azetidin-3-ylidene Intermediates
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful and versatile method for constructing carbon-nitrogen bonds. mdpi.com This strategy has been successfully applied to the synthesis of 3-substituted azetidines.
The key precursor for this approach is an azetidin-3-ylidene intermediate, an α,β-unsaturated ester. This intermediate can be synthesized via the Horner-Wadsworth-Emmons (HWE) reaction from a protected azetidin-3-one. mdpi.com In a documented procedure, methyl 2-(dimethoxyphosphoryl)acetate is treated with a base such as sodium hydride (NaH) to form a phosphonate (B1237965) carbanion, which then reacts with N-Boc-azetidin-3-one to yield methyl 2-(1-Boc-azetidin-3-ylidene)acetate. mdpi.com
With the Michael acceptor in hand, the conjugate addition of piperidine proceeds, typically catalyzed by a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction of piperidine with methyl 2-(1-Boc-azetidin-3-ylidene)acetate in acetonitrile (B52724) has been shown to produce the corresponding adduct, which after deprotection would yield a derivative of this compound. Specifically, the reaction has been reported to provide the product in a 75% yield. mdpi.com
Table 1: Aza-Michael Addition of Piperidine to an Azetidin-3-ylidene Intermediate mdpi.com
| Michael Acceptor | Amine | Base | Solvent | Time | Yield |
|---|
Direct Cyclization Strategies Utilizing Mitsunobu Reaction Protocols
The Mitsunobu reaction is a well-established method for converting a primary or secondary alcohol into a variety of functional groups, including amines, via an SN2 pathway. wikipedia.orgnih.gov It is particularly useful for intramolecular cyclizations to form nitrogen-containing heterocycles. nih.gov This reaction typically involves an alcohol, a nucleophile (such as a sulfonamide or imide), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
While no direct synthesis of the this compound core using a single Mitsunobu cyclization has been explicitly reported, the principles of the reaction allow for a conceptual approach. An intramolecular Mitsunobu reaction could theoretically be employed to form the azetidine ring onto a pre-existing piperidine scaffold. This would require a precursor such as a 3-(amino-substituted)piperidine bearing a tethered hydroxyl group at the appropriate position. For instance, a protected 3-aminopiperidine derivative functionalized with a 3-hydroxypropyl chain on the nitrogen could undergo intramolecular cyclization under Mitsunobu conditions to form the azetidine ring. rsc.orgresearchgate.net
The general mechanism involves the activation of the alcohol by the PPh₃/DEAD reagent system, followed by intramolecular nucleophilic attack by the nitrogen atom (e.g., from a sulfonamide protecting group) to displace the activated oxygen and form the cyclic amine. missouri.edu The use of reagents like (cyanomethylene)tributylphosphorane (CMBP) has been shown to promote the direct cyclization of diols with N-nonsubstituted sulfonamides to furnish both azetidine and piperidine rings. clockss.orgcrossref.org This highlights the feasibility of using Mitsunobu-type conditions for the formation of these strained ring systems.
Advanced Azetidine Ring Formation Techniques Relevant to this compound Scaffolds
Recent advances in synthetic methodology provide powerful tools for the construction of the strained azetidine ring. These methods, while not yet reported for the direct synthesis of this compound, are highly relevant for creating its derivatives or complex scaffolds incorporating this motif.
Palladium(II)-Catalyzed Intramolecular γ-C(sp³)–H Amination
Palladium-catalyzed C–H activation and amination has emerged as a powerful strategy for the synthesis of nitrogen heterocyles. acs.orgnih.gov Specifically, the intramolecular amination of unactivated γ-C(sp³)–H bonds provides an efficient route to azetidines. organic-chemistry.org This transformation is typically directed by a removable group, such as picolinamide (B142947) (PA), attached to the amine substrate. acs.org
The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle. The picolinamide-protected amine coordinates to the palladium catalyst, directing the activation of a γ-C–H bond to form a palladacycle intermediate. Oxidation of the Pd(II) center to Pd(IV) by an external oxidant is followed by reductive elimination, which forms the C–N bond of the azetidine ring and regenerates the active Pd(II) catalyst. organic-chemistry.org
To apply this method to the this compound scaffold, one could envision a precursor where a picolinamide-protected amine is attached to the 3-position of a piperidine ring. If this amine contains an alkyl substituent, such as an isopropyl or ethyl group, the palladium catalyst could direct the cyclization via activation of a methyl or methylene (B1212753) C-H bond to form the azetidine ring. This approach has been successfully used to create various azabicyclic scaffolds. researchgate.netacs.org
Table 2: Typical Conditions for Pd-Catalyzed γ-C(sp³)–H Amination for Azetidine Synthesis organic-chemistry.org
| Catalyst | Ligand | Oxidant | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Pd(OAc)₂ | (none) | PhI(OAc)₂ | K₂CO₃ or Li₂CO₃ | Toluene or DCE | 80-110 °C |
Photocatalytic [2+2] Cycloaddition Reactions (e.g., Aza-Paterno-Büchi)
The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct methods for synthesizing azetidine rings. rsc.org However, its application has historically been limited due to competing photochemical pathways. rsc.org Recent developments in visible-light photocatalysis have overcome some of these challenges, enabling milder and more efficient azetidine synthesis. nih.gov
This reaction can be performed in either an intermolecular or intramolecular fashion. rsc.org For the synthesis of a this compound derivative, an intramolecular approach is particularly appealing. A suitable substrate could consist of a piperidine scaffold tethered to both an alkene and an imine precursor, such as an oxime. nih.gov Upon irradiation in the presence of a suitable photocatalyst, the excited-state imine precursor would undergo cycloaddition with the alkene to form a bicyclic azetidine fused to the piperidine ring. researchgate.net The mechanism is believed to involve the formation of a 1,4-biradical intermediate, which then undergoes intersystem crossing and ring closure to yield the azetidine product. nih.gov This strategy allows for the construction of complex, three-dimensional scaffolds in a single step. acs.org
Kulinkovich-Type Coupling Strategies for Azetidine Rings
The Kulinkovich reaction and its variations are powerful tools for the synthesis of small rings mediated by titanium reagents. organic-chemistry.orgorganic-chemistry.org While the original reaction produces cyclopropanols from esters, the Kulinkovich-de Meijere modification allows for the synthesis of cyclopropylamines from N,N-dialkylamides. organic-chemistry.org More recently, a Kulinkovich-type mechanism has been proposed for the synthesis of spirocyclic NH-azetidines from oxime ethers. nih.govresearchgate.netresearchgate.net
This latter transformation is particularly relevant to the synthesis of this compound derivatives. The proposed mechanism involves the in-situ generation of a titanacyclopropane intermediate from a Grignard reagent and a titanium(IV) alkoxide. This titanacyclopropane acts as a 1,2-dianion equivalent, which can then react with an oxime ether. nih.govresearchgate.net If the oxime ether is derived from a ketone attached at the 3-position of a piperidine ring, this reaction would lead to the formation of a spirocyclic azetidine at that position. This method provides a single-step route to structurally diverse and previously unreported NH-azetidines. nih.gov
Table 3: Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers researchgate.net
| Oxime Substrate | Grignard Reagent | Titanium Reagent | Solvent | Result |
|---|---|---|---|---|
| Cyclohexanone O-methyl oxime | Cyclopentylmagnesium bromide | Ti(Oi-Pr)₄ | Et₂O | Spirocyclic NH-azetidine |
Strain-Release Approach via Azabicyclobutane Intermediates
The synthesis of substituted azetidines, including precursors to structures like this compound, can be efficiently achieved through strain-release functionalization of 1-azabicyclobutanes (ABBs). This approach leverages the high ring strain of the bicyclic ABB intermediates to drive reactions with a variety of nucleophiles, leading to the formation of functionalized azetidine rings. This method is noted for its modular and programmable nature, allowing for the creation of complex and stereopure azetidines that would be challenging to produce through other means nih.gov.
The core principle of this methodology involves the opening of the strained ABB ring by a nucleophile. This process can be initiated by activating the nitrogen of the ABB, which then facilitates the cleavage of the C-N bond and subsequent reaction with a nucleophilic species. Researchers have demonstrated that this strain-release functionalization can be used for the parallel synthesis of stereodefined azetidines nih.gov. The versatility of this approach is highlighted by its use in generating libraries of diverse, optically active azetidines.
For instance, a polar-radical relay strategy has been developed that utilizes the ring strain release of benzoylated 1-azabicyclobutane. This enables a nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling with boronic acids to produce azetidines with all-carbon quaternary centers organic-chemistry.org. Mechanistic studies suggest that bromide catalysis facilitates the opening of the ABB ring, forming a redox-active azetidine intermediate that then participates in the cross-coupling reaction organic-chemistry.org. This strategy showcases the potential for creating highly substituted azetidines with excellent functional group tolerance.
Furthermore, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with electrophiles like benzyl (B1604629) chloroformate triggers a strain-release reaction to yield substituted 3-chloro-2-(trifluoromethyl)azetidines nih.gov. This demonstrates that the inherent reactivity of the ABB core can be harnessed to introduce a variety of substituents onto the azetidine ring. The ability to perform these reactions under mild conditions and with high diastereoselectivity underscores the synthetic utility of this approach.
Functionalization of Azetidine and Piperidine Moieties for Conjugate Formation
The creation of the this compound scaffold involves the coupling of pre-existing azetidine and piperidine rings or the formation of one ring onto the other. This can be accomplished through several strategic bond-forming reactions.
Nucleophilic Substitution Reactions for Heterocycle Coupling
Nucleophilic substitution is a direct and widely used method for coupling heterocyclic fragments. In the context of this compound, this would typically involve the nitrogen of a piperidine ring acting as a nucleophile, attacking an electrophilic carbon on an azetidine ring, or vice versa.
A prime example of this is the aza-Michael addition, a type of conjugate addition reaction. The synthesis of a derivative of 1-(azetidin-3-yl)piperidine (B158807) has been reported via the aza-Michael addition of piperidine to methyl (N-Boc-azetidin-3-ylidene)acetate. This reaction, carried out in acetonitrile with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst, proceeds at 65 °C over 4 hours to give the product in a 75% yield. This method provides an efficient route to couple the two heterocyclic rings directly.
The following table summarizes the reaction conditions for the synthesis of 1-(azetidin-3-yl)piperidine and related compounds via aza-Michael addition:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | Piperidine | DBU | Acetonitrile | 65 | 4 | 75 |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | 4-Hydroxypiperidine | DBU | Acetonitrile | 65 | 4 | 75 |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | 4-Hydroxy-4-phenylpiperidine | DBU | Acetonitrile | 65 | 4 | 66 |
This table is based on data from the synthesis of related compounds and illustrates the general conditions for the aza-Michael addition approach.
Aminopropylation Methodologies (e.g., Azetidine Dimerization and Subsequent Aminopropylation)
One-Pot Synthetic Protocols for Complex Amine Building Blocks
For the synthesis of complex amine building blocks like this compound, a one-pot protocol could involve the in-situ formation of a reactive intermediate followed by its reaction to form the final product. For example, a straightforward one-pot synthesis of 1,3-disubstituted azetidines has been developed involving the alkylation of a primary amine with the bis-triflate of a 2-substituted-1,3-propanediol acs.orgnih.gov. This transformation is carried out in a single reaction vessel and generally avoids elimination byproducts acs.orgnih.gov. While this method does not directly yield the target molecule, it illustrates the principle of one-pot azetidine synthesis.
The development of one-pot protocols for the synthesis of 3-(heterocyclic)-substituted azetidines is an active area of research. Such a protocol for this compound could, for instance, involve the reaction of a 3-amino-1,2-propanediol (B146019) derivative with a piperidine-containing reagent in a sequence of in-situ activation and cyclization steps.
Retrosynthetic Analysis Pertaining to this compound and Related Structures
Retrosynthetic analysis is a powerful tool for planning the synthesis of organic molecules. For this compound, several logical disconnections can be considered.
A primary disconnection is at the C-N bond between the azetidine and piperidine rings. This leads to a piperidine nucleophile and an azetidine electrophile (or vice versa). This is the strategy employed in the aza-Michael addition discussed previously, where the piperidine nitrogen attacks an activated azetidine precursor.
Retrosynthetic Approach 1: Disconnection of the Azetidine-Piperidine C-N Bond
Another retrosynthetic approach involves the formation of the azetidine ring as the final key step. This would start with a precursor that already contains the piperidine moiety attached to a three-carbon chain. Intramolecular cyclization would then form the azetidine ring.
Retrosynthetic Approach 2: Formation of the Azetidine Ring via Intramolecular Cyclization
This approach is common for the synthesis of N-substituted azetidines, where an intramolecular S_N2 reaction occurs between an amine and a carbon bearing a leaving group.
Exploration of Reaction Parameters and Mechanistic Insights
The successful synthesis of this compound and its derivatives is highly dependent on the careful control of reaction parameters. The choice of solvent, catalyst, temperature, and reaction time can significantly impact the yield and purity of the product.
In the case of the aza-Michael addition for the synthesis of a derivative of 1-(azetidin-3-yl)piperidine, the use of a polar aprotic solvent like acetonitrile is crucial. The base catalyst, DBU, is effective in promoting the conjugate addition. The reaction temperature of 65 °C provides a balance between a reasonable reaction rate and the stability of the reactants and products.
Mechanistically, the aza-Michael addition proceeds through the initial deprotonation of the piperidine nitrogen by the base (DBU), although the high basicity of piperidine itself may be sufficient to initiate the reaction. The resulting nucleophilic amine then attacks the β-carbon of the α,β-unsaturated ester on the azetidine ring. This is followed by protonation of the resulting enolate to yield the final product. The reaction is driven by the formation of a stable C-N bond.
For strain-release approaches, the choice of electrophile to activate the azabicyclobutane is a key parameter. The nature of the nucleophile also dictates the substitution pattern of the resulting azetidine. The stereochemical outcome of these reactions is often controlled by the stereochemistry of the starting azabicyclobutane, allowing for stereospecific syntheses.
Catalysis and Solvent Effects on Ring Opening and Dimerization
The formation of the this compound scaffold typically involves the nucleophilic attack of a piperidine derivative on an activated azetidine or a precursor. This process can be influenced by catalysts and the solvent system employed.
Catalysis:
Lewis acids and Brønsted acids can be employed to catalyze the ring-opening of activated azetidines. For instance, lanthanoid (III) trifluoromethanesulfonates, such as La(OTf)3, have been shown to be effective catalysts for the intramolecular aminolysis of epoxy amines to form azetidines nih.gov. While this is an intramolecular example, the principle of Lewis acid activation of a strained ring to nucleophilic attack is broadly applicable. In the context of forming this compound, a Lewis acid could activate an N-protected 3-iodo- or 3-tosyloxyazetidine, facilitating its substitution by 3-aminopiperidine. Transition-metal-free catalysis using cooperative Brønsted/Lewis acid systems has also been reported for the ring-opening of azetidines with organotrifluoroborates, highlighting the potential for acid catalysis in these transformations organic-chemistry.orgnsf.gov.
Solvent Effects:
The choice of solvent plays a crucial role in the nucleophilic substitution reaction to form the azetidine-piperidine bond. The rate and mechanism of such reactions are highly dependent on the polarity of the solvent. Polar aprotic solvents like acetonitrile or DMF are often employed in nucleophilic substitution reactions involving amines. A study on the aza-Michael addition of NH-heterocycles, including piperidine, to an activated azetidine precursor utilized acetonitrile as the solvent at elevated temperatures, achieving a good yield of the desired 1-(Azetidin-3-yl)piperidine derivative nih.gov. The solvent's ability to stabilize charged intermediates and transition states can significantly influence the reaction outcome.
Dimerization:
Dimerization can be a potential side reaction in the synthesis of azetidine-containing compounds, particularly under certain catalytic conditions or with specific substrates. While direct evidence for the dimerization of this compound is not extensively documented in the readily available literature, the inherent reactivity of the azetidine ring suggests that self-condensation or reaction with other reactive intermediates could occur.
The following table summarizes the influence of catalysts and solvents on related azetidine reactions, which can be extrapolated to the synthesis of this compound.
| Catalyst System | Substrate Type | Solvent | Key Observation | Reference |
| La(OTf)₃ | cis-3,4-epoxy amines | Dichloromethane | Efficient intramolecular aminolysis to form azetidines. | nih.gov |
| Brønsted/Lewis Acid | Azetidines and organotrifluoroborates | Not specified | Transition-metal-free ring-opening. | organic-chemistry.orgnsf.gov |
| DBU | Methyl (N-Boc-azetidin-3-ylidene)acetate and Piperidine | Acetonitrile | Aza-Michael addition to form 1-(Azetidin-3-yl)piperidine derivative. | nih.gov |
Computational Studies of Reaction Mechanisms and Energy Barriers
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, understanding regioselectivity, and predicting energy barriers in complex organic syntheses.
While specific computational studies on the formation of this compound are not widely published, DFT calculations have been instrumental in understanding the ring-opening of azetidinium ions by nucleophiles rsc.org. These studies help in predicting whether the nucleophilic attack will occur at the C2 or C4 position of the azetidine ring, a crucial factor in controlling the regioselectivity of the synthesis.
For the synthesis of this compound, computational modeling could be used to:
Model the Transition State: Determine the geometry and energy of the transition state for the nucleophilic attack of the 3-aminopiperidine nitrogen on the activated azetidine ring.
Calculate Activation Energies: Predict the energy barriers for different reaction pathways, helping to identify the most favorable conditions.
Analyze Solvent Effects: Simulate the reaction in different solvent environments to understand how the solvent influences the reaction mechanism and energetics.
Predict Regioselectivity: In cases where the azetidine ring is unsymmetrically substituted, DFT can predict the preferred site of nucleophilic attack.
Recent work has demonstrated the power of computational modeling in guiding the synthesis of azetidines through photocatalysis, accurately predicting which precursor molecules will react to form the desired products. This approach reduces the need for extensive empirical screening of reaction conditions.
The following table outlines key parameters that would be investigated in a computational study of the synthesis of this compound.
| Parameter | Computational Method | Information Gained |
| Transition State Geometry | DFT | Understanding the steric and electronic factors governing the reaction. |
| Activation Energy (ΔG‡) | DFT | Predicting the feasibility and rate of the reaction. |
| Reaction Energy (ΔG) | DFT | Determining the thermodynamic driving force of the reaction. |
| Solvent Effects | Solvation Models (e.g., PCM) | Optimizing reaction conditions by selecting the appropriate solvent. |
Challenges and Innovations in Azetidine-Piperidine Scaffold Synthesis
The construction of molecules containing both azetidine and piperidine rings is a significant synthetic challenge due to several factors. However, ongoing innovations in synthetic methodology are providing solutions to overcome these hurdles.
Challenges:
Ring Strain of Azetidine: The inherent strain of the four-membered azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to undesired ring-opening reactions under harsh conditions rsc.org. This necessitates the use of mild and selective reaction conditions.
Regioselectivity: When using substituted azetidines or piperidines, controlling the regioselectivity of the C-N bond formation is crucial to obtain the desired isomer.
Stereoselectivity: For chiral derivatives of this compound, controlling the stereochemistry at multiple centers is a significant challenge.
Availability of Starting Materials: The synthesis of appropriately functionalized azetidine and piperidine precursors can be complex and lengthy acs.org.
Protecting Group Manipulations: The synthesis often requires the use of protecting groups for the nitrogen atoms, adding extra steps to the synthetic sequence.
Innovations:
Novel Cyclization Strategies: Recent advances include the development of novel methods for constructing the azetidine ring, such as Pd-catalyzed intramolecular C(sp3)–H amination and strain-release homologation of azabicyclo[1.1.0]butanes rsc.org. These methods provide access to a wider range of functionalized azetidines.
Photocatalysis: The use of visible light photocatalysis in aza-Paternò–Büchi reactions has emerged as a powerful tool for the synthesis of functionalized azetidines under mild conditions rsc.org.
Chemoenzymatic Synthesis: Chemoenzymatic approaches are gaining prominence for the asymmetric synthesis of chiral piperidine derivatives. These methods combine the selectivity of enzymes with the versatility of chemical synthesis to produce enantiomerically pure compounds.
Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters such as temperature and reaction time, which can be advantageous when dealing with reactive intermediates involved in azetidine synthesis.
Diversity-Oriented Synthesis: The development of modular synthetic routes, such as the aza-Michael addition of various NH-heterocycles to activated azetidines, allows for the rapid generation of diverse libraries of azetidine-piperidine derivatives for biological screening nih.gov.
The synthesis of bicyclic systems containing azetidine rings has been a focus of research, particularly in the context of developing new therapeutic agents acs.orgnih.gov. These efforts continue to drive innovation in the field of heterocyclic chemistry.
Structure Activity Relationship Sar and Bioisosteric Design of 3 Azetidin 1 Yl Piperidine Conjugates
SAR Analysis of 3-(Azetidin-1-YL)piperidine and Analogues in Biological Systems
The substitution pattern on both the azetidine (B1206935) and piperidine (B6355638) rings is a critical determinant of biological activity. The nature and position of these substituents dictate the molecule's electronic properties, lipophilicity, and steric profile, all of which affect its binding affinity to target proteins.
Research on related N-aryl-piperidine derivatives has shown that the agonistic activity at receptors like the human histamine (B1213489) H3 receptor is greatly influenced by substituents on the aromatic ring. nih.gov Similarly, for azetidine derivatives, the introduction of electron-withdrawing groups such as -Br, -Cl, -CF₃, and -OCF₃ at the para and meta positions of pendant aryl rings has been found to significantly increase antimycobacterial activity. nih.govacs.org For instance, a three- to four-fold increase in activity against M. bovis BCG was observed with such substitutions compared to the unsubstituted phenyl analogue. nih.govacs.org
In the context of cholinesterase inhibitors based on a piperidinyl scaffold, the position of substituents on a cinnamoyl moiety was found to be crucial. nih.gov Ortho-substituted derivatives with electron-withdrawing groups like 2-chloro showed the highest potency, while meta-substituents such as 3-fluoro and 3-nitro also enhanced activity. nih.gov This highlights that specific electrostatic interactions and optimal positioning within the enzyme's active site are key drivers of potency. nih.gov These principles suggest that strategic substitution on the this compound core could similarly modulate activity by fine-tuning interactions with target biomolecules.
Table 1: Influence of Substituent Position on Biological Activity in Piperidine Analogues
| Scaffold | Substituent | Position | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Cinnamoyl piperidinyl acetate | 2-Chloro | Ortho | Highest potency (AChE inhibition) | nih.gov |
| Cinnamoyl piperidinyl acetate | 3-Fluoro | Meta | Enhanced potency (AChE inhibition) | nih.gov |
| Cinnamoyl piperidinyl acetate | 3-Nitro | Meta | Good activity (AChE inhibition) | nih.gov |
| Cinnamoyl piperidinyl acetate | 4-Methyl | Para | Moderate activity, notable potency | nih.gov |
| N-aryl-piperidine | Various | Aromatic Ring | Greatly influenced agonistic activity | nih.gov |
Chirality plays a pivotal role in drug-receptor interactions, and the introduction of chiral centers into the this compound scaffold can lead to significant improvements in biological activity and selectivity. thieme-connect.comdoaj.org The piperidine ring in this conjugate has a stereocenter at the C3 position, and the azetidine ring can also become chiral upon substitution. The spatial arrangement of substituents at these chiral centers can drastically alter the molecule's ability to fit into a specific binding pocket.
The study of chiral piperidine scaffolds has become a prominent topic in drug design, as stereochemistry can greatly influence a molecule's druggability. thieme-connect.com For example, in the development of fibrinolysis inhibitors, introducing a chiral center in the piperidine ring was found to effectively increase their selectivity over the GABAa receptor. thieme-connect.com The different stereoisomers of a compound can exhibit distinct pharmacological profiles, with one enantiomer often being significantly more potent or having a different mode of action than the other. This underscores the importance of controlling the stereochemistry during the synthesis and development of this compound-based therapeutic agents to enhance their biological activities and selectivity. thieme-connect.comdoaj.org
Bioisosteric Replacement Strategies Involving Azetidine and Piperidine Scaffolds
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, improve its pharmacokinetic profile, or enhance its target affinity while retaining its primary biological activity. The azetidine and piperidine rings within the this compound structure are amenable to various bioisosteric modifications.
In drug discovery, there is a continuous effort to design structures that are topologically similar to common scaffolds like piperidine but possess slightly different geometrical or electronic parameters. acs.org The azetidine ring, particularly when incorporated into larger structures, can function as a "stretched" analogue or bioisostere of piperidine. acs.orgacs.orgsemanticscholar.org
Specifically, 3-((hetera)cyclobutyl)azetidine-based structures have been designed and synthesized as isosteres of piperidine, piperazine (B1678402), and morpholine. acs.orgacs.orgnih.gov X-ray diffraction studies have confirmed that these constructs have a larger size and increased conformational flexibility compared to the parent six-membered heterocycles. acs.orgacs.orgsemanticscholar.orgnih.gov For example, while 1,4-disubstituted six-membered rings like piperidine have a distance (r) between 2.43–3.22 Å, the "stretched" azetidine analogues can have an r value ranging from 4.23–5.46 Å. acs.org This increased size and flexibility can allow for novel interactions with a biological target or improved pharmacokinetic properties, making these azetidine-containing building blocks valuable for lead optimization programs. acs.orgacs.org
Scaffold hopping is a computational and synthetic strategy aimed at identifying structurally novel compounds that retain the biological activity of a known parent molecule. A successful application of this strategy involved the replacement of a spiro-oxindole piperidine core with a 3-(azetidin-3-yl)-1H-benzimidazol-2-one scaffold in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 2 (mGlu2). nih.govnih.gov
Starting from initial high-throughput screening hits, a spiro-oxindole piperidine series was developed. nih.govnih.gov To find replacements for this central core, a scaffold hopping exercise using computational techniques based on 3D shape and electrostatic similarity was conducted. nih.gov This led to the identification of the 3-(azetidin-3-yl)-1H-benzimidazol-2-one core as an optimal bioisosteric replacement. nih.gov The new series demonstrated comparable mGlu2 PAM activity and, importantly, showed better metabolic stability than the original spiro-oxindole piperidine compounds. nih.gov This case highlights the utility of the azetidinyl moiety as a successful bioisostere for a piperidine-containing spirocyclic system.
Table 2: Bioisosteric Scaffold Hopping for mGlu₂ PAMs
| Original Scaffold | Bioisosteric Replacement | Key Outcome | Reference |
|---|---|---|---|
| Spiro-oxindole piperidine | 3-(Azetidin-3-yl)-1H-benzimidazol-2-one | Comparable mGlu₂ PAM activity | nih.gov |
| Spiro-oxindole piperidine | 3-(Azetidin-3-yl)-1H-benzimidazol-2-one | Improved metabolic stability | nih.gov |
Piperidine, pyrrolidine (B122466), morpholine, and piperazine are among the most common heterocyclic rings found in FDA-approved drugs. acs.org The this compound scaffold and its derivatives can be compared to these traditional heterocycles to understand their unique advantages as bioisosteres.
As previously discussed, azetidine-based structures can be considered "stretched" analogues of piperidine, piperazine, and morpholine, offering larger size and greater conformational flexibility. acs.orgacs.orgnih.gov This contrasts with the more rigid chair or boat conformations of piperidine and morpholine. While pyrrolidine (a five-membered ring) offers a different geometric profile, the four-membered azetidine ring introduces significant ring strain, which can influence its reactivity and binding characteristics. rsc.org
In some contexts, azaspiro[3.3]heptanes have been investigated as replacements for morpholines, piperidines, and piperazines. However, due to significant changes in their three-dimensional geometry, they are often not suitable bioisosteres when not used as terminal groups. nih.gov This underscores that a successful bioisosteric replacement depends not just on similar atom types but on maintaining the crucial geometry and vector orientation for biological recognition. The this compound scaffold provides a unique combination of the well-established piperidine ring with the less common, strained azetidine ring, offering a distinct structural and conformational space compared to its more traditional heterocyclic counterparts.
Conformational Analysis and Molecular Geometry of Azetidine-Piperidine Derivatives
Computational studies, such as ab initio Hartree-Fock and density functional theory methods, are employed to investigate the conformational preferences of these hybrid structures. nih.gov These analyses reveal that the puckering of the azetidine ring and the chair-boat conformations of the piperidine ring are interdependent and influenced by the substitution pattern on either ring. nih.gov For instance, the presence of substituents can alter the bond angles and lengths around the nitrogen-carbon bond connecting the two rings. nih.gov X-ray crystallography of peptides containing azetidine and piperidine analogues has provided experimental data that corroborates these computational predictions. nih.gov
Impact of Ring Strain on Reactivity and Conformation
The azetidine ring in this compound derivatives is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a critical determinant of the molecule's reactivity and conformational behavior. rsc.orgresearchwithrutgers.comrsc.org The inherent instability associated with the four-membered ring makes it susceptible to nucleophilic ring-opening and ring-expansion reactions, providing synthetic routes to more complex acyclic amines or larger heterocyclic systems. rsc.org This reactivity is a key feature that distinguishes azetidine-containing compounds from their less strained five-membered (pyrrolidine) or six-membered (piperidine) counterparts. rsc.org
The ring strain also imposes conformational constraints on the molecule. researchgate.net Unlike the more flexible piperidine ring, which can readily adopt various chair and boat conformations, the azetidine ring is more rigid. nih.govresearchgate.net This rigidity can be advantageous in drug design, as it reduces the number of accessible conformations, potentially leading to a more favorable entropy of binding to a biological target. nih.gov The strain can, however, also introduce metabolic liabilities, such as ring-opening reactions mediated by enzymes or glutathione. nih.gov
Studies on N-substituted azetidines have shown that the nature of the substituent can influence the stability of the ring. For example, acid-mediated intramolecular ring-opening decomposition has been observed in certain aryl-azetidine chemotypes, a process driven by the relief of ring strain. nih.gov The table below illustrates the effect of N-substitution on the stability of the azetidine ring.
| Compound | N-Substituent | Aqueous T1/2 at pH 1.8 |
| 1 | 2-pyridyl | >24 h |
| 4 | N-phenyl | <10 min |
| 5 | 4-methoxy-phenyl | <10 min |
| 6 | 4-cyano-phenyl | <10 min |
| 7 | 2-pyridyl (pyrrolidine analogue) | >24 h |
| Data sourced from a study on intramolecular ring-opening decomposition of aryl azetidines. nih.gov |
This data highlights how electronic effects of the substituent and the inherent strain of the azetidine ring collectively influence the molecule's stability.
Flexible and Rigid Analogues in Lead Optimization
In the process of lead optimization in drug discovery, the modulation of molecular flexibility is a key strategy to enhance potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers a unique platform for exploring the interplay between flexible and rigid structural elements. The piperidine ring serves as a flexible component, capable of adopting various conformations to optimize interactions within a binding pocket. nih.govacs.org Conversely, the azetidine ring acts as a rigidifying element, restricting the conformational freedom of the molecule. researchgate.net
The incorporation of the strained azetidine ring can be viewed as a bioisosteric replacement for larger, more flexible groups, a strategy that can improve ligand efficiency by reducing molecular weight while maintaining or improving binding affinity. nih.gov The rigid nature of the azetidine scaffold can lead to more defined structure-activity relationships (SAR), as the reduced number of conformations simplifies the interpretation of how structural modifications affect biological activity.
Furthermore, the synthesis of analogues with varying degrees of flexibility allows for a systematic exploration of the conformational requirements for optimal target engagement. For instance, replacing the azetidine in this compound with a more flexible pyrrolidine or a more constrained bicyclic system can provide valuable insights into the ideal balance of rigidity and flexibility for a given biological target. This approach was utilized in the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, where azetidine- and piperidine-derived carbamates were explored to enhance inhibitor efficiency. nih.gov The generation of inhibitor-bound MAGL crystal structures aided in the optimization of these 3-substituted azetidine carbamate (B1207046) inhibitors. nih.gov
The strategic use of flexible and rigid analogues is a cornerstone of modern medicinal chemistry, and the this compound motif provides a versatile and valuable scaffold for such investigations.
Pharmacological and Biological Research on 3 Azetidin 1 Yl Piperidine Conjugates
Receptor Modulatory Activities of Azetidine-Piperidine Chemotypes
The azetidine-piperidine motif has been successfully employed in the design of ligands that modulate the activity of key G protein-coupled receptors (GPCRs), demonstrating its utility in developing agents for central nervous system disorders.
Positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2) are considered promising therapeutic agents for central nervous system disorders like schizophrenia and epilepsy. nih.gov Research in this area has identified the 3-(azetidin-3-yl)-1H-benzimidazol-2-one core as an effective bioisosteric replacement for a spiro-oxindole piperidine (B6355638) scaffold in mGlu2 PAMs. nih.gov
A medicinal chemistry campaign, starting from weak screening hits, utilized a scaffold hopping strategy to develop novel chemotypes with improved potency and metabolic stability. nih.gov This effort led to the identification of the 3-(azetidin-3-yl)-1H-benzimidazol-2-one series. These compounds demonstrated comparable mGlu2 PAM activity to their spiro-oxindole piperidine counterparts but with enhanced metabolic stability. nih.gov Further optimization of this series resulted in the development of potent, selective, and orally bioavailable mGluR2 PAMs that can penetrate the brain. nih.gov
| Compound ID | Core Structure | mGluR2 PAM Activity (EC50, nM) | Metabolic Stability (HLM, % remaining) |
| 18 | Spiro-oxindole piperidine | 280 | 34 |
| 21 | 3-(Azetidin-3-yl)-1H-benzimidazol-2-one | 260 | 69 |
Data derived from a comparative study on bioisosteric replacements for mGlu2 PAMs. nih.gov
The histamine (B1213489) H3 receptor (H3R) is a significant target in the central nervous system, and its modulation is explored for treating various neurological and psychiatric disorders. nih.gov While direct studies on 3-(Azetidin-1-YL)piperidine conjugates are limited, research on related heterocyclic scaffolds highlights the importance of cyclic amine moieties in achieving high H3R affinity.
For instance, studies on pyrrolo[2,3-d]pyrimidine and purine (B94841) derivatives have shown that incorporating a bipiperidine fragment can lead to potent H3R ligands. nih.govnih.gov In one such series, a purine core (an isostere of pyrimidine) was combined with a bipiperidine moiety and various substituted aromatic rings. This work produced compounds with high affinity for the H3R, with some derivatives showing greater potency than the reference drug pitolisant. nih.gov These findings underscore the potential of combining azetidinyl-piperidine structures with pyrimidine (B1678525) or related scaffolds to develop novel H3R modulators.
| Compound ID | Scaffold | Basic Moiety | H3R Affinity (Ki, nM) |
| 3d | Purine | Bipiperidine | 2.91 |
| 3h | Purine | Bipiperidine | 5.51 |
| Pitolisant | N/A (Reference) | N/A | 6.09 |
Data from a study on purine derivatives as high-affinity H3R ligands. nih.gov
Enzyme Inhibition Studies
Derivatives of the azetidine-piperidine scaffold have been shown to be effective inhibitors of key enzymes involved in signaling pathways, demonstrating their potential for therapeutic intervention in various diseases.
Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the central nervous system. acs.orgnih.govacs.org Inhibition of MAGL is an attractive strategy for treating neurodegenerative diseases and psychiatric disorders. nih.gov A parallel medicinal chemistry approach identified azetidine (B1206935) and piperidine-derived carbamates as highly efficient, covalent inhibitors of MAGL. acs.orgnih.govacs.org
The optimization of 3-substituted azetidine carbamates, guided by inhibitor-bound MAGL crystal structures, led to the discovery of highly potent and selective inhibitors. acs.orgnih.govacs.org For example, Compound 6 from this series was identified as a highly efficient and selective MAGL inhibitor both against the recombinant enzyme and in a cellular context. acs.orgacs.orgsemanticscholar.org In vivo testing of this compound demonstrated its ability to elevate central 2-AG levels. acs.orgacs.orgsemanticscholar.org Additionally, a series of reversible MAGL inhibitors based on a piperazinyl azetidine scaffold has been developed, with lead compounds showing excellent target selectivity. nih.gov
| Compound Class | Inhibition Type | Key Finding |
| 3-Substituted Azetidine Carbamates | Covalent, Irreversible | Highly efficient and selective inhibition of MAGL. acs.orgnih.govacs.org |
| Piperazinyl Azetidine Derivatives | Reversible | Identified potent inhibitors (IC50 = 4.2 nM and 4.6 nM) with excellent selectivity. nih.gov |
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. nih.gov Pharmacological inhibition of sEH is a therapeutic strategy for treating pain and inflammatory diseases. nih.govnih.gov While direct inhibitors based on the this compound structure are not prominent in the literature, related compounds containing piperidine rings have been extensively studied.
Research has led to the development of potent sEH inhibitors featuring piperidine-based urea (B33335) or amide structures. nih.govnih.gov For example, a series of 2-(piperidin-4-yl)acetamides were synthesized and evaluated as sEH inhibitors, with many showing excellent inhibitory potencies. nih.gov Another study identified piperidine-based urea compounds as conformationally constrained sEH inhibitors. nih.gov These examples highlight the utility of the piperidine scaffold in designing potent sEH inhibitors, suggesting that azetidine-piperidine conjugates could be a promising area for future exploration in this field.
| Compound Scaffold | Target Enzyme | Therapeutic Application |
| Benzohomoadamantane-based Amides (with piperidine) | Soluble Epoxide Hydrolase (sEH) | Anti-inflammatory. nih.gov |
| Piperidine-based Ureas | Soluble Epoxide Hydrolase (sEH) | Cardiovascular, CNS, and metabolic diseases. nih.gov |
Antimicrobial and Antiproliferative Activity Investigations
The versatility of the azetidine and piperidine scaffolds extends to the development of agents with antimicrobial and antiproliferative properties.
Research has identified a series of azetidine derivatives, termed BGAz, that exhibit potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) strains, with MIC99 values often below 10 μM. nih.govacs.org These compounds appear to function by inhibiting the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell envelope. nih.govacs.org Notably, these azetidine derivatives did not show detectable evidence of emerging drug resistance. nih.govacs.org Furthermore, various piperidine derivatives have been synthesized and have shown activity against both gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria. researchgate.netbiointerfaceresearch.com
In the area of oncology, structurally related azetidin-2-ones (β-lactams) have been designed as analogues of combretastatin (B1194345) A-4, a potent antimitotic agent. nih.govmdpi.com These compounds were evaluated for their antiproliferative effects in breast cancer cell lines. Several 3-chloroazetidin-2-ones demonstrated potent activity in MCF-7 breast cancer cells, with IC50 values in the nanomolar range. mdpi.com These compounds were found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com
| Compound Series | Biological Activity | Target/Mechanism | Example Activity |
| BGAz (Azetidine derivatives) | Antimicrobial (Anti-TB) | Mycolic acid biosynthesis inhibition. nih.govacs.org | MIC99 <10 μM vs. M. tuberculosis. nih.govacs.org |
| 3-Chloroazetidin-2-ones | Antiproliferative (Breast Cancer) | Tubulin polymerization inhibition. mdpi.com | IC50 = 17 nM (Compound 10n vs. MCF-7). mdpi.com |
Efficacy against Bacterial and Fungal Strains
Inhibition of Cancer Cell Growth and Apoptosis Induction
Similarly, detailed studies focusing on the cytotoxic effects of this compound conjugates on various cancer cell lines and their ability to induce apoptosis are not extensively reported in publicly accessible research. While numerous piperidine-based compounds have been shown to induce apoptosis and inhibit cancer cell proliferation, specific IC50 values and detailed apoptotic pathway analysis for this compound conjugates are not available. nih.gov
Mechanism of Action Elucidation (Molecular Target Interactions)
Without specific compounds and biological data, the elucidation of the mechanism of action for this compound conjugates remains speculative. Research on other azetidine derivatives suggests potential targets in bacterial cell wall synthesis. acs.org For anticancer activity, drawing parallels from other piperidine-containing molecules, potential mechanisms could involve the inhibition of crucial cellular processes like microtubule dynamics, but this is not confirmed for this specific class of compounds. nih.gov
In Vitro and In Vivo Efficacy Assessments
Comprehensive in vitro and in vivo efficacy assessments for this compound conjugates are not detailed in the available scientific literature. Such studies would typically involve a range of assays to determine the therapeutic potential and pharmacokinetic profiles of these specific compounds, but this information has not been publicly disseminated.
Applications in Modern Medicinal Chemistry and Drug Discovery
3-(Azetidin-1-YL)piperidine as a Versatile Amine Scaffold for Chemical Library Synthesis
The this compound scaffold is increasingly utilized in the synthesis of chemical libraries for drug discovery. Its rigid, three-dimensional structure offers a distinct advantage over flat, aromatic systems, allowing for a broader exploration of chemical space. nih.gov This is particularly relevant in fragment-based drug discovery (FBDD), where the generation of shape-diverse, 3D fragments is crucial for identifying novel binding interactions with biological targets. nih.gov
The synthesis of libraries based on this scaffold often involves modular approaches, where the azetidine (B1206935) and piperidine (B6355638) rings serve as a core structure for further functionalization. chemrxiv.orgnih.gov The presence of a secondary amine in the piperidine ring and the tertiary amine linkage to the azetidine provide multiple points for chemical modification, enabling the creation of a wide array of derivatives. These libraries can be screened against various biological targets to identify initial "hit" compounds.
For instance, a bespoke compound library of novel lead-like small molecules with a high fraction of sp3-hybridized carbon atoms, a characteristic of the this compound scaffold, has been successfully used in screening for antimycobacterial agents. nih.gov The synthetic tractability of this scaffold allows for the efficient elaboration of initial hits into more potent and selective lead compounds. nih.gov
Below is a table showcasing examples of how the this compound scaffold can be diversified in a chemical library.
| R1 Substituent on Piperidine Nitrogen | R2 Substituent on Azetidine Ring | Resulting Compound Class | Potential Therapeutic Area |
| Benzyl (B1604629) | Phenyl | N-benzylated phenylazetidinylpiperidines | CNS disorders |
| Carbamate (B1207046) | Heterocycle | Carbamoyl-azetidinylpiperidines | Metabolic disorders semanticscholar.orgnih.gov |
| Alkyl chain | Fluoro-aromatic | Fluoro-aromatic azetidinylpiperidines | Oncology |
| Hydrogen | Varied substituents | Unsubstituted piperidinyl azetidines | Broad-spectrum screening |
Development of Novel Chemical Probes and Tools
The this compound moiety is also instrumental in the development of chemical probes and tools to investigate biological pathways and validate drug targets. The specific conformational constraints imposed by the fused ring system can lead to high-affinity and selective interactions with protein targets.
One notable application is in the creation of positive allosteric modulators (PAMs) for metabotropic glutamate (B1630785) receptor 2 (mGluR2). Starting from initial high-throughput screening (HTS) hits, a molecular hybridization strategy led to the identification of a novel spiro-oxindole piperidine series. Subsequent scaffold hopping identified the 3-(azetidin-3-yl)-1H-benzimidazol-2-one as a bioisosteric replacement, resulting in potent, selective, and brain-penetrant mGluR2 PAMs. nih.gov
Furthermore, azetidine and piperidine carbamates have been developed as efficient and covalent inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049). semanticscholar.orgnih.govacs.org The discovery and optimization of these inhibitors were aided by the generation of inhibitor-bound MAGL crystal structures, highlighting the utility of these scaffolds in structure-based drug design. semanticscholar.orgnih.govacs.org
| Chemical Probe Class | Target | Mechanism of Action | Therapeutic Potential |
| Spiro-oxindole piperidines / 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones | mGluR2 | Positive Allosteric Modulation | CNS disorders nih.gov |
| Azetidine and piperidine carbamates | Monoacylglycerol Lipase (MAGL) | Covalent Inhibition | Neurological and neurodegenerative diseases semanticscholar.orgnih.govacs.org |
| Azetidine-piperazine di-amides | Monoacylglycerol Lipase (MAGL) | Reversible Inhibition | Inflammatory pain nih.gov |
Role in Lead Optimization Programs and Hit-to-Lead Development
The process of transforming a "hit" compound from a high-throughput screen into a viable "lead" candidate is a critical phase in drug discovery known as hit-to-lead (H2L) and lead optimization. wikipedia.orgdrugtargetreview.comoncodesign-services.com The this compound scaffold plays a significant role in this process due to its favorable physicochemical properties and its ability to be readily modified to improve potency, selectivity, and pharmacokinetic profiles. researcher.lifenih.govbiobide.com
In many lead optimization programs, the initial hits identified from screening often have micromolar binding affinities. wikipedia.org The goal of the H2L phase is to improve these affinities to the nanomolar range. wikipedia.org The structural rigidity and defined exit vectors of the this compound core allow medicinal chemists to systematically explore structure-activity relationships (SAR) and design analogs with enhanced potency.
For example, in the development of γ-secretase inhibitors for Alzheimer's disease, 4,4-disubstituted piperidines were optimized for in vitro cellular potency and in vivo pharmacokinetic properties. nih.gov This hypothesis-driven lead optimization enabled the discovery of inhibitors capable of lowering cerebral Aβ42 production in mouse models. nih.gov
The hit-to-lead process typically involves several iterative cycles of design, synthesis, and testing. oncodesign-services.com The synthetic accessibility of the this compound scaffold facilitates the rapid generation of analogs for these cycles.
| Optimization Parameter | Strategy Involving Azetidine-Piperidine Scaffold | Desired Outcome |
| Potency | Modification of substituents on both rings to enhance binding interactions. | Increased binding affinity (e.g., from µM to nM). wikipedia.org |
| Selectivity | Exploiting the 3D structure to achieve specific interactions with the target protein over off-targets. | Reduced off-target effects. |
| Metabolic Stability | Introduction of blocking groups at metabolically labile positions. | Increased half-life in vivo. |
| Solubility | Incorporation of polar functional groups. | Improved aqueous solubility. |
Design of Drug-Like Molecules Incorporating Azetidine-Piperidine Fragments
The design of drug-like molecules is a central theme in medicinal chemistry, with a focus on achieving a balance of properties that will lead to a safe and effective drug. The incorporation of azetidine-piperidine fragments is a recognized strategy for imparting favorable drug-like characteristics to a molecule. nih.govchemrxiv.org
Nitrogen-containing heterocycles are prevalent in FDA-approved drugs, with piperidines appearing in a significant percentage of them. chemrxiv.orgnih.govresearchgate.netencyclopedia.pub Azetidines, while less common, are gaining prominence due to their unique structural features. ambeed.comtechnologynetworks.com The combination of these two rings in the this compound scaffold offers a compelling platform for drug design.
Strategies for Enhancing Drugability of Azetidine-Piperidine Compounds
While the this compound scaffold offers many advantages, strategies are often employed to further enhance the "drugability" of compounds containing this moiety. Drugability refers to the likelihood that a compound can be developed into a successful drug, taking into account its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Another strategy involves the careful selection of substituents on the azetidine and piperidine rings to fine-tune physicochemical properties. For instance, the introduction of polar groups can improve solubility, while the addition of fluorine atoms can modulate metabolic stability and binding affinity. The chiral nature of many this compound derivatives also allows for the exploration of stereochemistry to enhance potency and reduce off-target effects. thieme-connect.com
| Strategy | Rationale | Example Application |
| Isosteric Replacement | Using azetidine to replace a metabolically labile piperidine ring. | Improving metabolic stability of serotonin-4 partial agonists. researchgate.net |
| Introduction of Polar Groups | To enhance aqueous solubility and improve pharmacokinetic properties. | Modifying lead compounds to improve their ADME profile. |
| Fluorination | To block metabolic sites and enhance binding affinity through specific interactions. | Optimization of enzyme inhibitors. |
| Stereochemical Control | To improve potency and selectivity by optimizing interactions with a chiral binding pocket. | Development of chiral drugs with improved therapeutic indices. thieme-connect.com |
Future Perspectives and Emerging Research Avenues
Advanced Stereoselective Synthesis of 3-(Azetidin-1-YL)piperidine Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of advanced stereoselective synthetic methods is crucial for accessing enantiomerically pure this compound derivatives. Current research efforts are moving beyond classical resolution techniques towards more efficient and elegant asymmetric strategies.
Key emerging approaches include:
Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as transition metals (e.g., rhodium, gold) complexed with chiral ligands, is a primary focus. nih.govmdpi.comnih.gov Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has emerged as a practical method for creating chiral azetidin-3-ones, which are versatile intermediates. nih.govnih.gov These methods allow for the precise control of stereocenters during the formation of either the azetidine (B1206935) or piperidine (B6355638) ring.
Organocatalysis: Chiral small organic molecules are being employed to catalyze key bond-forming reactions, offering a metal-free alternative. This approach is particularly useful for constructing substituted piperidine rings with high enantioselectivity.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, provides an economical pathway to specific stereoisomers. nih.gov However, future work aims to overcome the limitations in structural diversity inherent to this approach. nih.gov
Strain-Release Functionalization: Innovative methods involving the diastereoselective functionalization of azetidines through strain-release mechanisms are being developed. uni-muenchen.de This involves the reaction of nucleophilic organometallic species with strained intermediates like azabicyclobutanes to create substituted azetidines. uni-muenchen.de
These advanced synthetic strategies will enable the systematic exploration of the stereochemical landscape of this compound derivatives, facilitating the identification of optimal configurations for specific biological targets.
Table 1: Comparison of Emerging Stereoselective Synthetic Strategies
| Strategy | Core Principle | Advantages | Challenges |
|---|---|---|---|
| Catalytic Asymmetric Synthesis | Employs chiral metal-ligand complexes to induce stereoselectivity. nih.govmdpi.com | High efficiency and enantioselectivity; broad substrate scope. | Metal contamination; cost of ligands and metals. |
| Organocatalysis | Uses small, chiral organic molecules as catalysts. | Metal-free; environmentally benign; mild reaction conditions. | Catalyst loading can be high; may have narrower substrate scope. |
| Chiral Pool Synthesis | Starts from naturally occurring, enantiopure compounds. nih.gov | Low cost; access to specific stereoisomers. | Limited structural diversity based on available starting materials. nih.gov |
| Strain-Release Functionalization | Utilizes the inherent ring strain of precursors to drive selective reactions. uni-muenchen.de | Access to unique and complex substitution patterns. | Requires specialized and highly reactive starting materials. |
Exploration of Novel Biological Targets and Therapeutic Areas
The unique structural and physicochemical properties imparted by the azetidine-piperidine combination make it an attractive scaffold for targeting a wide range of biological systems. While its utility has been demonstrated, significant opportunities exist to explore novel applications.
Future therapeutic areas of interest include:
Neurodegenerative Diseases: The piperidine moiety is a common feature in centrally active agents. Derivatives of this compound are being investigated as multi-targeted agents for Alzheimer's disease, with studies showing potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ajchem-a.com
Oncology: The disruption of protein-protein interactions (PPIs) is a key strategy in cancer therapy. Piperidine-based compounds have been successfully designed as inhibitors of the HDM2-p53 interaction, restoring the tumor-suppressing function of p53. nih.gov The azetidinylpiperidine scaffold could offer new geometries to optimize binding in the critical pockets of targets like HDM2. nih.gov
Infectious Diseases: Azetidine derivatives have recently been identified as potent agents against multidrug-resistant Mycobacterium tuberculosis. acs.org These compounds act by inhibiting mycolic acid biosynthesis, a crucial component of the mycobacterial cell envelope. acs.org This opens a promising new avenue for developing novel antitubercular drugs based on the this compound core.
Metabolic Diseases: Cathepsin K, a cysteine protease involved in bone resorption, is a key target for osteoporosis treatment. nih.govresearchgate.net Novel piperidine-3-carboxamide derivatives have shown potent inhibition of this enzyme, suggesting that the azetidinylpiperidine scaffold could be optimized for this target. nih.govresearchgate.net Additionally, monoacylglycerol lipase (B570770) (MAGL), which degrades the endocannabinoid 2-arachidonoylglycerol (B1664049), is another promising target, and azetidine carbamates have proven to be efficient inhibitors. nih.gov
Computational Drug Design and Predictive Modeling for Azetidine-Piperidine Systems
In silico methods are becoming indispensable for accelerating the drug discovery process. For the azetidine-piperidine scaffold, computational chemistry offers powerful tools to predict biological activity, optimize ligand-target interactions, and design novel derivatives with improved properties.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For piperidine derivatives, fragment-based and 3D-QSAR models have been developed to predict inhibitory activity against targets like Akt1 and HDM2, guiding the design of more potent analogs. nih.govresearchgate.net
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.govrsc.org Docking studies on piperidine-based inhibitors have been crucial in understanding the binding modes within targets such as sigma receptors and Cathepsin K, revealing key hydrogen bonds and hydrophobic interactions that can be optimized. nih.govnih.govrsc.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of binding stability and conformational changes. researchgate.netnih.gov This method has been used to analyze the stability of piperidine derivatives in the active site of HDM2, confirming the binding poses predicted by docking. researchgate.net
These predictive models allow researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.
Integration of Azetidine-Piperidine Scaffolds in Macrocyclic and Peptidomimetic Structures
Macrocycles and peptidomimetics are of great interest in drug discovery because they can tackle challenging targets like protein-protein interactions. The conformational constraints and unique vectors provided by azetidine-containing scaffolds make them ideal building blocks for these complex architectures.
The 3-aminoazetidine subunit has been introduced as a novel turn-inducing element that facilitates the efficient synthesis of small macrocyclic peptides. researchgate.netnih.gov The incorporation of this strained four-membered ring encourages specific conformations and can improve metabolic stability compared to traditional peptide structures. researchgate.netnih.gov
Future research directions include:
Diversity-Oriented Synthesis (DOS): Applying DOS strategies to create large libraries of macrocycles with diverse scaffolds, shapes, and functionalities. cam.ac.uk The azetidinylpiperidine unit can be incorporated as a key building block in such syntheses to expand the accessible chemical space.
Late-Stage Functionalization: Developing methods for modifying the azetidinylpiperidine core after the macrocycle has been formed. researchgate.netnih.gov This allows for the rapid generation of analogs with tailored properties, such as the attachment of imaging agents or solubility-enhancing groups. researchgate.netnih.gov
Enhanced Proteolytic Stability: Systematically evaluating the impact of incorporating azetidinylpiperidine motifs on the resistance of peptidomimetics to degradation by proteases. researchgate.netnih.gov
Development of Sustainable and Scalable Synthetic Routes
As drug candidates advance toward clinical trials, the development of sustainable and scalable manufacturing processes becomes paramount. The principles of green chemistry are increasingly being applied to the synthesis of complex pharmaceutical intermediates, including the this compound scaffold.
Focus areas for future development include:
Catalyst-Free Reactions: Designing synthetic steps that proceed efficiently without the need for metal catalysts, which can be costly and leave toxic residues. ajchem-a.com
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. ajchem-a.com One-pot, three-component condensation reactions in water have been developed for the synthesis of some piperidine derivatives. ajchem-a.com
Atom Economy: Maximizing the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.
Flow Chemistry: Transitioning from traditional batch processing to continuous flow manufacturing. This technology can offer improved safety, better control over reaction parameters, and easier scalability.
By focusing on these principles, the chemical industry can develop manufacturing routes for this compound and its derivatives that are not only economically viable but also environmentally responsible.
Q & A
Basic Question: What are the standard synthetic routes for 3-(Azetidin-1-YL)piperidine, and how are reaction conditions optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution or cycloaddition to form the azetidine-piperidine scaffold. For example, a common approach uses reductive amination between azetidine precursors and piperidine derivatives under inert atmospheres (e.g., nitrogen) . Reaction optimization focuses on solvent selection (e.g., THF or DCM), temperature control (0–80°C), and catalysts (e.g., Pd/C for hydrogenation). Post-synthesis purification via column chromatography or recrystallization ensures >95% purity. Yield improvements (60–85%) are achieved by adjusting stoichiometry and reaction time .
Basic Question: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR verify regiochemistry and substituent positions. For example, azetidine ring protons appear as distinct triplets (δ 2.5–3.5 ppm), while piperidine protons show multiplet splitting .
- X-ray Crystallography : Resolves stereochemistry and confirms bond angles/planarity in crystalline forms .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, with molecular ions typically at m/z 168–170 .
Basic Question: What analytical methods are recommended for purity assessment and stability testing?
Methodological Answer:
- HPLC/LC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.1%). Mobile phases often use acetonitrile/water gradients .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; degradation temperatures (>150°C) indicate suitability for high-temperature reactions .
- Karl Fischer Titration : Measures residual moisture (<0.5%), critical for hygroscopic derivatives .
Advanced Question: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, enzyme sources). To address this:
- Standardized Assays : Use validated protocols (e.g., FRET-based enzymatic assays) with controls for pH, temperature, and cofactors .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing azetidine with pyrrolidine) to isolate pharmacophore contributions .
- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify trends in IC values or receptor binding .
Advanced Question: What strategies optimize this compound derivatives for selective enzyme inhibition?
Methodological Answer:
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., phosphodiesterases). Focus on hydrogen bonding with catalytic residues (e.g., Gln453 in PDE4) .
- Fluorine Scanning : Introduce -CF or -F groups to enhance binding entropy and selectivity. For example, 3-(trifluoromethyl) analogs show 10-fold higher selectivity for GlyT1 over GlyT2 .
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and plasma protein binding to refine bioavailability .
Advanced Question: How do molecular dynamics simulations inform the design of this compound-based probes?
Methodological Answer:
- Force Field Parameterization : Apply AMBER or CHARMM to simulate ligand-receptor complexes over 100+ ns. Analyze RMSD/RMSF plots to identify flexible regions impacting binding .
- Free Energy Calculations : Use MM/GBSA to predict binding affinities (ΔG). For example, simulations of azetidine-piperidine derivatives binding to σ-1 receptors correlate with experimental ΔG values (±1 kcal/mol) .
- Solvent Accessibility Maps : Identify hydrophobic pockets for functional group additions (e.g., methyl or benzyl groups) .
Advanced Question: What experimental designs address discrepancies between in vitro and in vivo efficacy of this compound analogs?
Methodological Answer:
- ADME-Tox Profiling : Measure permeability (Caco-2 assays), CYP inhibition, and hERG channel binding to predict in vivo failures .
- Rodent Pharmacokinetics : Administer analogs via IV/PO routes (1–10 mg/kg) and quantify plasma half-life (t) and brain penetration (K) .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in liver S9 fractions, guiding structural modifications to reduce clearance .
Advanced Question: How are chiral centers in this compound derivatives resolved and characterized?
Methodological Answer:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol eluents to separate enantiomers (resolution >1.5) .
- Circular Dichroism (CD) : Correlate Cotton effects (e.g., positive bands at 220 nm) with absolute configuration .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective hydrogenation (ee >98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
